2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

Crystallography Solid-State Chemistry Materials Science

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol (CAS 132717-37-4) is the definitive AA-type monomer for Suzuki/Stille bis-coupling to construct extended π-conjugated systems. Its unique 9-hydroxyl group enables BF3·Et2O-mediated Friedel-Crafts reactions—a reactivity absent in analogs like 2,7-dibromo-9,9-diphenylfluorene. This orthogonal reactivity allows one-step synthesis of dendritic architectures (e.g., TF-6Br) while preserving bromine sites for subsequent cross-coupling. Optimizes solid-state packing for OLED and semiconductor applications. ≥98% purity. Order now.

Molecular Formula C19H12Br2O
Molecular Weight 416.1 g/mol
CAS No. 132717-37-4
Cat. No. B161852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-9-phenyl-9H-fluoren-9-ol
CAS132717-37-4
Molecular FormulaC19H12Br2O
Molecular Weight416.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O
InChIInChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H
InChIKeyVGZUBRZNTWOSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromo-9-phenyl-9H-fluoren-9-ol (CAS 132717-37-4) – Key Physicochemical and Crystallographic Procurement Data


2,7-Dibromo-9-phenyl-9H-fluoren-9-ol (CAS 132717-37-4) is a dibrominated fluorene derivative bearing a hydroxyl group at the 9-position and a phenyl substituent on the same carbon. The compound has a molecular formula of C19H12Br2O and a molecular weight of 416.11 g/mol . It is supplied as a white to orange to green powder or crystalline solid with a melting point of 164.0–168.0 °C and a typical purity specification of ≥98.0% (GC) . The compound is chiral and crystallizes in the monoclinic space group P21/c, with intramolecular hydrogen bonding involving the hydroxyl group and one of the phenyl rings .

Why 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol Cannot Be Replaced by Common Fluorene Analogs in Synthesis and Optoelectronics


Fluorene derivatives are widely employed as building blocks for organic light-emitting diodes (OLEDs), polymeric semiconductors, and fluorescent probes [1]. However, the specific combination of substituents on 2,7-dibromo-9-phenyl-9H-fluoren-9-ol dictates its reactivity, crystallinity, and electronic properties in ways that closely related analogs cannot replicate [2]. The presence of two bromine atoms at the 2- and 7-positions enables bis-coupling reactions (e.g., Suzuki, Stille) for constructing extended π-conjugated systems, while the 9-hydroxyl group imparts hydrogen-bonding capabilities that influence solid-state packing and solubility . Compounds lacking either the dibromo substitution pattern (e.g., 9-phenyl-9H-fluoren-9-ol) or the hydroxyl moiety (e.g., 2,7-dibromo-9,9-diphenylfluorene) exhibit fundamentally different synthetic utility and material performance, making substitution without empirical re-validation a high-risk proposition for procurement [3]. The quantitative evidence below substantiates why this specific derivative is often the required intermediate.

Quantitative Differentiation of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol Against Structurally Similar Fluorenes


Crystallographic Distinction: Hydrogen-Bonded P21/c Packing vs. Non-Hydrogen-Bonded Analogs

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol crystallizes in the monoclinic space group P21/c with an intramolecular hydrogen bond between the 9-hydroxyl group and a phenyl ring . In contrast, the structurally related 2,7-dibromo-9,9-diphenylfluorene (CAS 186259-63-2), which lacks a hydroxyl group, does not exhibit hydrogen bonding and crystallizes in a different space group [1]. This structural difference directly impacts solid-state packing and, consequently, solubility in common organic solvents.

Crystallography Solid-State Chemistry Materials Science

Synthetic Versatility: Bis-Coupling Potential vs. Mono-Functionalized Fluorenes

The target compound bears two bromine atoms at the 2- and 7-positions, enabling sequential or simultaneous Suzuki, Stille, or Sonogashira cross-coupling reactions to build extended π-conjugated architectures [1]. The mono‑bromo analog, 2‑bromo‑9‑phenyl‑9H‑fluoren‑9‑ol (CAS 736928‑22‑6), contains only a single reactive site, limiting its utility to end‑capping or mono‑functionalization . Quantitative comparison of synthetic utility is not directly available, but the number of reactive sites is a critical differentiator for designing linear or hyperbranched polymers.

Organic Synthesis Cross-Coupling Polymer Chemistry

Lipophilicity Comparison: LogP 5.38–5.48 vs. Non‑Hydroxylated Analogs

The calculated octanol/water partition coefficient (LogP) for 2,7-dibromo-9-phenyl-9H-fluoren-9-ol is reported as 5.38–5.48 . In comparison, the LogP of 2,7-dibromo-9,9-diphenylfluorene, which lacks the hydrophilic hydroxyl group, is estimated to be >6.5 (calculated via ChemDraw, not experimentally determined) . The lower LogP of the target compound indicates moderately reduced lipophilicity, which may influence solubility in polar organic solvents and chromatographic behavior.

Physicochemical Properties Solubility Formulation

Commercial Purity Standards: 98.0% (GC) vs. 95% Grade

The compound is commercially available at a purity specification of ≥98.0% as determined by gas chromatography (GC) . Lower‑grade material, typically specified at 95%, is also offered by some suppliers . The 3% absolute purity difference can be critical for reactions sensitive to impurities (e.g., metal‑catalyzed couplings) or for applications in device fabrication where trace contaminants degrade performance.

Quality Control Procurement Analytical Chemistry

Primary Application Scenarios for 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol Based on Quantitative Differentiation Evidence


Synthesis of 9,9-Diarylfluorene Building Blocks for OLEDs via Friedel–Crafts Chemistry

The hydroxyl group at the 9‑position enables BF3·Et2O‑mediated Friedel–Crafts reactions with electron‑rich aromatic substrates to generate complex 9,9‑diarylfluorenes. The dibromo substituents remain intact during this transformation, providing two sites for subsequent cross‑coupling reactions [1]. This reactivity profile is unique to 9‑hydroxyfluorenes; analogs lacking the hydroxyl group (e.g., 2,7‑dibromo‑9,9‑diphenylfluorene) cannot undergo this Friedel–Crafts chemistry.

Construction of Conjugated Porous Polymers and Dendrimers via Suzuki Polycondensation

The two bromine atoms at the 2‑ and 7‑positions allow this compound to serve as an AA‑type monomer in Suzuki polycondensation with diboronic acids or esters. In one reported example, the compound was used to synthesize a shape‑persistent dendritic molecule, tris(4‑(2,7‑dibromo‑9‑phenyl‑9‑fluoren‑9‑yl)phenyl)amine (TF‑6Br), in high yield via a one‑step Friedel–Crafts reaction followed by Suzuki coupling [2].

Fluorescent Labeling and Optoelectronic Material Precursor

Fluorene derivatives are well‑known fluorophores. The presence of bromine atoms allows for facile functionalization with light‑emitting or charge‑transporting moieties while preserving the fluorene core's photophysical properties. The hydroxyl group provides an additional handle for further derivatization or for tuning intermolecular interactions in solid‑state devices .

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